molecular formula C16H14N2O4 B3866293 (Z)-3-hydroxy-N-(2-nitrophenyl)-2-phenylbut-2-enamide

(Z)-3-hydroxy-N-(2-nitrophenyl)-2-phenylbut-2-enamide

Cat. No.: B3866293
M. Wt: 298.29 g/mol
InChI Key: LNMALLAZHLMTPH-PTNGSMBKSA-N
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Description

(Z)-3-hydroxy-N-(2-nitrophenyl)-2-phenylbut-2-enamide is an organic compound characterized by its unique structure, which includes a hydroxy group, a nitrophenyl group, and a phenylbutenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-hydroxy-N-(2-nitrophenyl)-2-phenylbut-2-enamide typically involves the reaction of 2-nitrobenzaldehyde with a suitable amine and a phenylacetylene derivative under specific conditions. One common method involves the use of a base such as potassium hydroxide in ethanol, followed by heating under reflux . The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the nitro group, which can be sensitive to heat and shock.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-hydroxy-N-(2-nitrophenyl)-2-phenylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(Z)-3-hydroxy-N-(2-nitrophenyl)-2-phenylbut-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-3-hydroxy-N-(2-nitrophenyl)-2-phenylbut-2-enamide involves its interaction with specific molecular targets. For example, as an inhibitor of the enzyme PqsD, it binds to the active site of the enzyme, preventing the synthesis of signal molecules necessary for bacterial communication . This inhibition disrupts quorum sensing and biofilm formation, making it a potential candidate for anti-infective therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-hydroxy-N-(2-nitrophenyl)-2-phenylbut-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit bacterial enzymes and disrupt biofilm formation sets it apart from other similar compounds.

Properties

IUPAC Name

(Z)-3-hydroxy-N-(2-nitrophenyl)-2-phenylbut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-11(19)15(12-7-3-2-4-8-12)16(20)17-13-9-5-6-10-14(13)18(21)22/h2-10,19H,1H3,(H,17,20)/b15-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMALLAZHLMTPH-PTNGSMBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C1=CC=CC=C1)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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